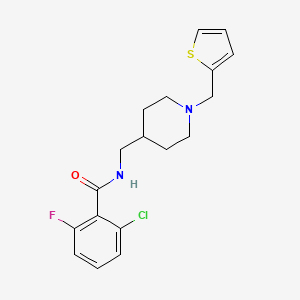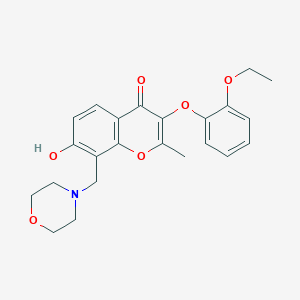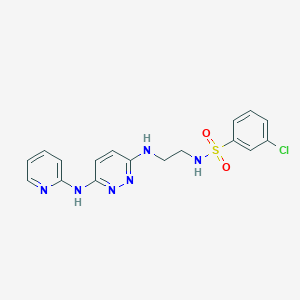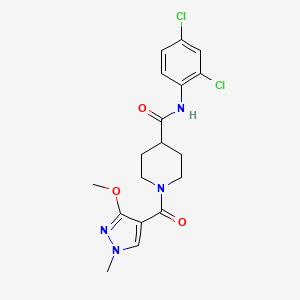
1-(3,4-二氢喹啉-1(2H)-基)-2-((1-甲基-1H-吲哚-3-基)硫)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone is a complex molecule that appears to be derived from the fusion of a dihydroquinoline moiety with a methyl-indole group through a thioether linkage to an ethanone group. This structure suggests a molecule with potential biological activity, given the pharmacological relevance of both quinoline and indole derivatives.
Synthesis Analysis
The synthesis of related compounds, such as 3,4-dihydro-2-oxo-1,4-ethanoquinoline derivatives, has been explored using semiempirical AM1 calculations to understand the protonation and reactions of these compounds . Although the exact synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone is not detailed, the methods used for similar structures involve multi-step reactions, which may include sulfonation, alkylation, and hydrogenation steps, as seen in the synthesis of 3,4-Dihydro-5-hydroxy-1(2H)-isoquinolinone . The synthesis likely involves the formation of the dihydroquinoline core followed by the introduction of the thioether and ethanone functionalities.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of nitrogen and oxygen atoms, which can be protonated. The AM1 calculational study provides insights into the proton affinities of similar structures, indicating preferences for protonation at specific sites, which can influence the reactivity and interactions of the molecule . The presence of the indole and thioether groups in the molecule of interest would add to the complexity of its molecular structure and potentially its binding characteristics.
Chemical Reactions Analysis
The chemical reactivity of the dihydroquinoline and indole moieties can be inferred from studies on similar compounds. The AM1 calculational study suggests that protonation can occur on nitrogen or oxygen atoms, depending on the specific structure of the compound . This protonation is crucial as it can affect the subsequent chemical reactions, such as methylation. The thioether linkage in the molecule may also participate in reactions, potentially serving as a nucleophilic site.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone are not directly reported, related compounds exhibit properties influenced by their structural features. The presence of heteroatoms and the potential for intramolecular hydrogen bonding can affect the solubility, boiling and melting points, and stability of the compound. The molecular structure, including the presence of aromatic systems, can also influence the compound's UV-Vis absorption and fluorescence properties, which are important for its characterization .
科学研究应用
抗结核活性
该化合物已被研究其潜在的抗结核特性。一系列与所讨论化合物结构相关的3-杂环芳基硫喹啉衍生物已被合成,并对其在体外对结核分枝杆菌的活性进行评估。该系列中的两种化合物显示出显著的活性,表明相关化合物在抗结核治疗中的潜力。这些化合物还被测试其对小鼠成纤维细胞的细胞毒性影响,结果显示没有毒性影响,表明有良好的治疗特性 (Chitra et al., 2011)。
抗菌活性
1-(3,4-二氢喹啉-1(2H)-基)-2-((1-甲基-1H-吲哚-3-基)硫)乙酮及其衍生物已被探索其抗菌特性。一系列具有结构相似性的新型化合物已被合成,并显示出对各种细菌菌株具有强效的抗菌活性,表明这些化合物在抗菌疗法中的潜力 (Joshi et al., 2011)。
抗癌和免疫调节特性
与1-(3,4-二氢喹啉-1(2H)-基)-2-((1-甲基-1H-吲哚-3-基)硫)乙酮相关的化合物显示出潜在的抗癌和免疫调节特性。合成的衍生物展示了一系列治疗特性,包括强效的抗癌、抗菌、抗真菌、抗炎和免疫调节特性 (Bonilla-Castañeda等人,2022)。
抗真菌和抗氧化活性
进一步研究与1-(3,4-二氢喹啉-1(2H)-基)-2-((1-甲基-1H-吲哚-3-基)硫)乙酮结构相似的化合物显示出显著的抗真菌和抗氧化活性。这些化合物对真菌菌株显示出明显的抑制作用,并展示出显著的自由基清除活性 (Kumar & Vijayakumar, 2017)。
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-methylindol-3-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-21-13-19(16-9-3-5-11-18(16)21)24-14-20(23)22-12-6-8-15-7-2-4-10-17(15)22/h2-5,7,9-11,13H,6,8,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNVZBCAPXUJQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,3-diphenylpropyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2506639.png)

![2-(2,5-dimethylfuran-3-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2506642.png)
![Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate](/img/structure/B2506643.png)
![N-(4-ethoxyphenyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2506644.png)

![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2506649.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-chloro-3-fluorophenyl)propanamide](/img/structure/B2506650.png)

![5,7-dimethyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2506652.png)


![1-(2-Bromoethyl)-3-[(2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B2506658.png)
